N-Ethyl-4,6-difluoro-5-methylpyrimidin-2-amine
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Overview
Description
N-Ethyl-4,6-difluoro-5-methylpyrimidin-2-amine is a chemical compound with the molecular formula C7H9F2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of ethyl, difluoro, and methyl groups attached to the pyrimidine ring, which can influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4,6-difluoro-5-methylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.
S-Methylation: The compound is then subjected to S-methylation to introduce the methyl group.
Oxidation: The intermediate is oxidized to form methylsulfonyl compounds.
Formation of Guanidines: Finally, guanidines are formed with suitable amines to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4,6-difluoro-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki and Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can produce corresponding oxides or hydroxylated compounds.
Scientific Research Applications
N-Ethyl-4,6-difluoro-5-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-4,6-difluoro-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A basic pyrimidine derivative with similar structural features.
4,6-Difluoropyrimidine: Shares the difluoro substitution pattern.
5-Methylpyrimidine: Contains the methyl group at the same position.
Uniqueness
N-Ethyl-4,6-difluoro-5-methylpyrimidin-2-amine is unique due to the combination of ethyl, difluoro, and methyl groups, which can influence its reactivity and biological activity. This combination of substituents can result in distinct chemical and physical properties compared to other pyrimidine derivatives .
Properties
CAS No. |
165258-61-7 |
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Molecular Formula |
C7H9F2N3 |
Molecular Weight |
173.16 g/mol |
IUPAC Name |
N-ethyl-4,6-difluoro-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C7H9F2N3/c1-3-10-7-11-5(8)4(2)6(9)12-7/h3H2,1-2H3,(H,10,11,12) |
InChI Key |
TZNCYCRXJVSXNG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C(C(=N1)F)C)F |
Origin of Product |
United States |
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